molecular formula C17H24N2O4 B7929598 {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929598
M. Wt: 320.4 g/mol
InChI Key: FSDOVJOGCGHXSZ-UHFFFAOYSA-N
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Description

{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an ethyl-amino group, and a pyrrolidinyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the amino group using benzyloxycarbonyl chloride (CBzCl). The protected intermediate is then subjected to further reactions to introduce the pyrrolidinyl and acetic acid functionalities. Common reagents used in these steps include di-tert-butyl dicarbonate (Boc2O) for protection and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent-free reactions and eco-friendly reagents, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

{2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The pyrrolidinyl moiety may interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid
  • {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-butyric acid

Uniqueness

The presence of the benzyloxycarbonyl group provides a versatile protecting group, while the pyrrolidinyl-acetic acid structure offers distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(11-15-9-6-10-19(15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDOVJOGCGHXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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